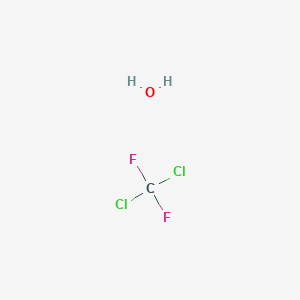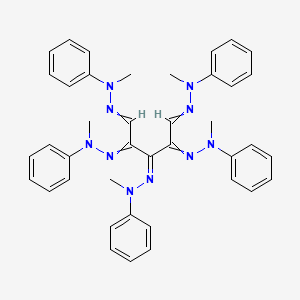
1,1',1'',1''',1''''-(Pentane-1,2,3,4,5-pentaylidene)pentakis(2-methyl-2-phenylhydrazine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’,1’‘’'-(Pentane-1,2,3,4,5-pentaylidene)pentakis(2-methyl-2-phenylhydrazine) is a complex organic compound characterized by its unique structure, which includes multiple hydrazine groups attached to a pentane backbone
Vorbereitungsmethoden
The synthesis of 1,1’,1’‘,1’‘’,1’‘’'-(Pentane-1,2,3,4,5-pentaylidene)pentakis(2-methyl-2-phenylhydrazine) typically involves multi-step organic reactions. The process begins with the preparation of the pentane backbone, followed by the introduction of hydrazine groups through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydrazine groups can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine groups to amines.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’,1’‘’'-(Pentane-1,2,3,4,5-pentaylidene)pentakis(2-methyl-2-phenylhydrazine) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. The hydrazine groups can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other hydrazine derivatives and pentane-based molecules Compared to these compounds, 1,1’,1’‘,1’‘’,1’‘’'-(Pentane-1,2,3,4,5-pentaylidene)pentakis(2-methyl-2-phenylhydrazine) is unique due to its multiple hydrazine groups and the specific arrangement of these groups on the pentane backbone
Eigenschaften
CAS-Nummer |
18949-32-1 |
|---|---|
Molekularformel |
C40H42N10 |
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
N-methyl-N-[2,3,4,5-tetrakis[methyl(phenyl)hydrazinylidene]pentylideneamino]aniline |
InChI |
InChI=1S/C40H42N10/c1-46(33-21-11-6-12-22-33)41-31-38(43-48(3)35-25-15-8-16-26-35)40(45-50(5)37-29-19-10-20-30-37)39(44-49(4)36-27-17-9-18-28-36)32-42-47(2)34-23-13-7-14-24-34/h6-32H,1-5H3 |
InChI-Schlüssel |
JRHGQYMWDRNABS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)N=CC(=NN(C)C2=CC=CC=C2)C(=NN(C)C3=CC=CC=C3)C(=NN(C)C4=CC=CC=C4)C=NN(C)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



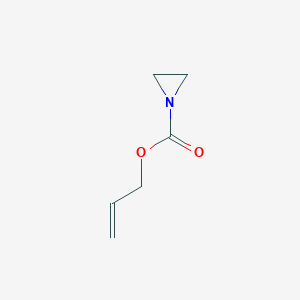
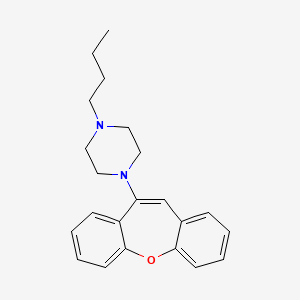
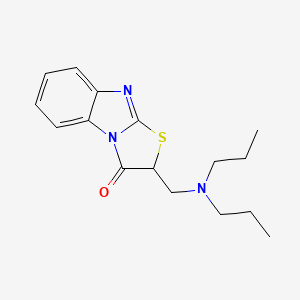
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)
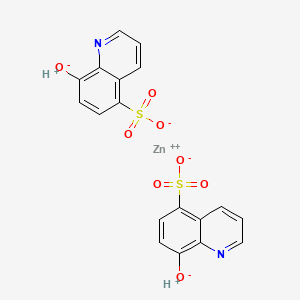
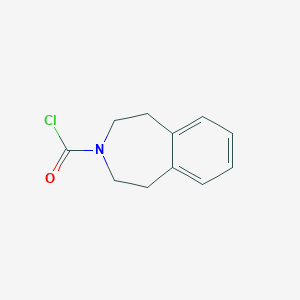
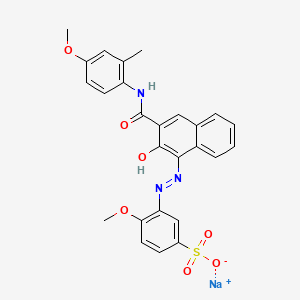
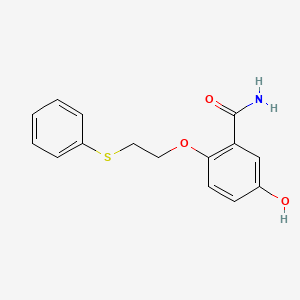
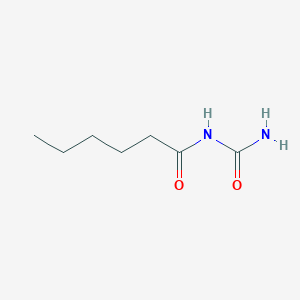
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)

